N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an anilino group with dimethyl substitutions Additionally, it contains a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.
Sulfonylation: The 3,5-dimethylaniline is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 4-[(3,5-dimethylanilino)sulfonyl]phenyl.
Formation of Phenoxyacetamide: The final step involves the reaction of the sulfonylated intermediate with 3-methylphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to biological targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern on the anilino group and the presence of the phenoxyacetamide moiety
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-5-4-6-21(14-16)29-15-23(26)24-19-7-9-22(10-8-19)30(27,28)25-20-12-17(2)11-18(3)13-20/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
SFWYDWYLWJCFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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